tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate is a chemical compound identified by the CAS number 1824505-26-1 and has the molecular formula C10H18N2O3. It is classified as a carbamate derivative, characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a pyrrolidine ring. This compound serves as an important intermediate in organic synthesis and has various applications in scientific research, particularly in medicinal chemistry and enzyme studies.
The synthesis of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. The following details outline the common synthetic routes and conditions:
In industrial settings, production methods are scaled up to ensure higher yields and purity, utilizing large reactors and precise control over reaction conditions. Techniques such as recrystallization or chromatography are employed for purification of the final product.
The molecular structure of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate can be represented by its structural formula, which highlights the arrangement of atoms within the molecule. The compound features:
The molecular weight of this compound is approximately 214.26 g/mol, and its structural representation can be denoted using SMILES notation: O=C(OC(C)(C)C)NCC1CC(NC1)=O
.
tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions that are significant for its applications:
These reactions are essential for modifying the compound for specific applications in organic synthesis and medicinal chemistry.
The mechanism of action of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate involves its interaction with molecular targets, primarily enzymes. The compound can act as an inhibitor or modulator of enzyme activity, which includes:
This property makes it valuable in drug design and the development of enzyme inhibitors.
The physical and chemical properties of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate include:
These properties contribute to its functionality as an intermediate in synthetic applications .
tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate has several applications across different fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: